molecular formula C22H27NO B2699350 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide CAS No. 329778-96-3

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide

Cat. No.: B2699350
CAS No.: 329778-96-3
M. Wt: 321.464
InChI Key: CVYLSLRIZOMKMN-NTEUORMPSA-N
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Description

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of an acrylamide group attached to a phenyl ring, which is further substituted with isobutyl and isopropyl groups. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide typically involves the reaction of 4-isobutylphenylamine with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the quality of the product. The use of automated systems also helps in minimizing human error and increasing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-isobutylphenyl)acrylamide
  • N-(4-isopropylphenyl)acrylamide
  • 3-(4-isobutylphenyl)-N-(4-methylphenyl)acrylamide

Uniqueness

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide is unique due to the presence of both isobutyl and isopropyl groups on the phenyl rings. This structural feature imparts distinct chemical and biological properties to the compound, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-16(2)15-19-7-5-18(6-8-19)9-14-22(24)23-21-12-10-20(11-13-21)17(3)4/h5-14,16-17H,15H2,1-4H3,(H,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYLSLRIZOMKMN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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